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molecular formula C13H16N2O3 B8715426 Tert-butyl 2-cyano-2-(5-methoxypyridin-2-yl)acetate CAS No. 1334784-81-4

Tert-butyl 2-cyano-2-(5-methoxypyridin-2-yl)acetate

Cat. No. B8715426
M. Wt: 248.28 g/mol
InChI Key: VDEHVFMUFROQJT-UHFFFAOYSA-N
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Patent
US08609680B2

Procedure details

The crude tert-butyl cyano(5-methoxypyridin-2-yl)acetate (3.46 g) was suspended in a mixture of 45 mL of water and 45 mL of concentrated HCl. The mixture was heated at 60° C. for 1 hour and at reflux overnight. The reaction was cooled and the water was removed under vacuum. The oily solid residue was redissolved in a minimal amount of water (˜50-70 mL) and 2N NaOH was added to adjust the pH to approximately 14. The solution was washed with diethyl ether and was reacidified to pH 4 with 2N HCl and concentrated to dryness to give a white solid. This solid was triturated in hot THF (3×) and the combined supernatants were cooled in an icebath to initiate crystallization. After 20 minutes, the solid was collected by filtration washing with heptanes to give (5-methoxypyridin-2-yl)acetic acid (1.25 g). A second crop of product precipitated from the filtrate (0.39 g). The filtrate was concentrated, and the material was triturated with hot ethyl acetate and heptanes to provide a third crop of product as a brown solid (0.11 g of lower purity). The total yield of SM-1aa was 1.75 g (98%). MS (ES+) 168.1 (M+H)+. 1H NMR (DMSO-d6) δ 3.66 (s, 2H), 3.81 (s, 3H), 7.27 (d, 1H), 7.33-7.36 (m, 1H), 8.18 (d, 1H).
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([CH:3]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][N:12]=1)[C:4]([O:6]C(C)(C)C)=[O:5])#N>O.Cl>[CH3:18][O:17][C:14]1[CH:15]=[CH:16][C:11]([CH2:3][C:4]([OH:6])=[O:5])=[N:12][CH:13]=1

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
C(#N)C(C(=O)OC(C)(C)C)C1=NC=C(C=C1)OC
Name
Quantity
45 mL
Type
solvent
Smiles
O
Name
Quantity
45 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the water was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The oily solid residue was redissolved in a minimal amount of water (˜50-70 mL) and 2N NaOH
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The solution was washed with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
This solid was triturated in hot THF (3×)
TEMPERATURE
Type
TEMPERATURE
Details
the combined supernatants were cooled in an icebath
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washing with heptanes

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC=1C=CC(=NC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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